Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester
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Overview
Description
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydrazino group, and an octyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester typically involves multiple steps. One common method includes the reaction of propanoic acid with 2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazine under controlled conditions to form the intermediate compound. This intermediate is then esterified with octanol to produce the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazino group and the phenylamino moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester
- Propanoic acid, 2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester
Uniqueness
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and overall properties. The octyl ester moiety provides distinct characteristics compared to its ethyl or methyl counterparts, potentially leading to different applications and effects .
Properties
CAS No. |
96804-18-1 |
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Molecular Formula |
C20H33N3O2S |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
octyl 3-[dimethylamino(phenylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C20H33N3O2S/c1-4-5-6-7-8-12-17-25-19(24)15-16-23(22(2)3)20(26)21-18-13-10-9-11-14-18/h9-11,13-14H,4-8,12,15-17H2,1-3H3,(H,21,26) |
InChI Key |
KJCBBWCGWBSVOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCN(C(=S)NC1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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